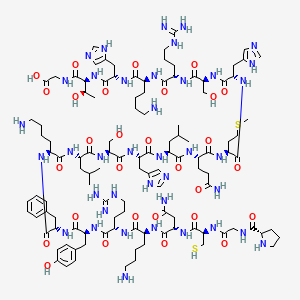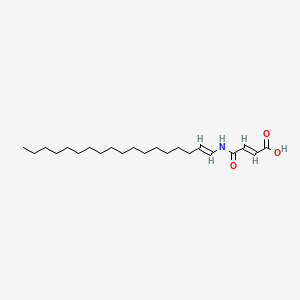
4-(Octadecenylamino)-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Octadecenylamino)-4-oxo-2-butenoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an octadecenyl group attached to the amino group, and a butenoic acid moiety. It is a unique molecule due to its long aliphatic chain and the presence of both amino and carboxylic acid functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octadecenylamino)-4-oxo-2-butenoic acid typically involves the reaction of octadecenylamine with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Octadecenylamine is reacted with maleic anhydride in an organic solvent such as toluene or dichloromethane.
Step 2: The reaction mixture is heated to reflux for several hours to facilitate the formation of the amide bond.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反応の分析
Types of Reactions: 4-(Octadecenylamino)-4-oxo-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
4-(Octadecenylamino)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of 4-(Octadecenylamino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The long aliphatic chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling.
類似化合物との比較
4-(Octadecylamino)-4-oxo-2-butenoic acid: Similar structure but with a saturated aliphatic chain.
4-(Hexadecenylamino)-4-oxo-2-butenoic acid: Similar structure but with a shorter aliphatic chain.
Uniqueness: 4-(Octadecenylamino)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the length of its aliphatic chain. This combination imparts distinct physicochemical properties, making it suitable for various applications in research and industry.
特性
CAS番号 |
93804-04-7 |
|---|---|
分子式 |
C22H39NO3 |
分子量 |
365.5 g/mol |
IUPAC名 |
(E)-4-[[(E)-octadec-1-enyl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(25)26/h17-20H,2-16H2,1H3,(H,23,24)(H,25,26)/b19-18+,20-17+ |
InChIキー |
XIYWXKBSZXPHIL-LKRWSQIDSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC/C=C/NC(=O)/C=C/C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCC=CNC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


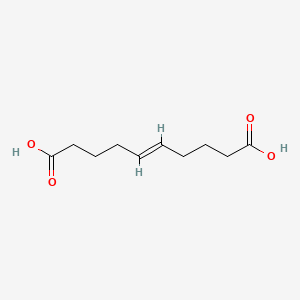

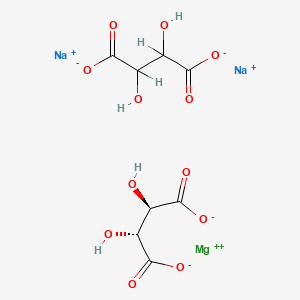

![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
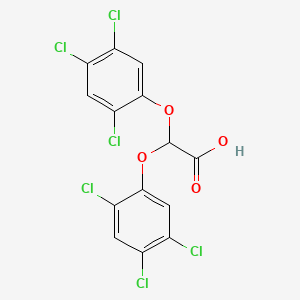

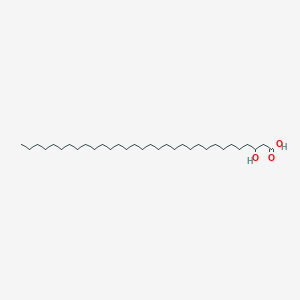
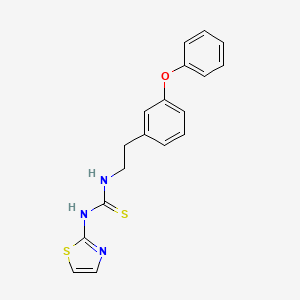

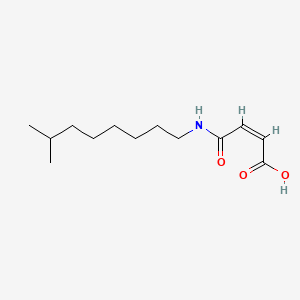

![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
